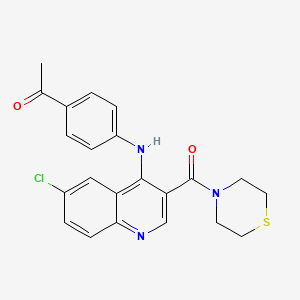![molecular formula C11H16N2O B3016219 2-[(1-Methylpiperidin-4-yl)oxy]pyridine CAS No. 2196212-18-5](/img/structure/B3016219.png)
2-[(1-Methylpiperidin-4-yl)oxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1-Methylpiperidin-4-yl)oxy]pyridine” is a chemical compound that contains a piperidine ring . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
- Synthesis and Ligand Applications : Derivatives of pyridines, including compounds structurally related to 2-[(1-Methylpiperidin-4-yl)oxy]pyridine, have been utilized as ligands in coordination chemistry. These compounds are particularly notable in forming luminescent lanthanide compounds for biological sensing, and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Chemical Synthesis and Modification
- Advanced Synthesis Techniques : Research has focused on developing novel methods for preparing derivatives of pyridines, including efficient and streamlined synthesis techniques. These methods aim to overcome limitations such as multistage processes and low efficiency, characteristic of traditional synthesis routes (Lifshits, Ostapchuk, & Brel, 2015).
Hydrodenitrogenation Studies
- Hydrodenitrogenation Research : Studies have been conducted on the hydrodenitrogenation (HDN) of pyridine derivatives. These studies explore the mechanisms of pyridine ring hydrogenation and nitrogen removal, contributing to a deeper understanding of chemical reactions involving pyridine structures (Egorova, Zhao, Kukula, & Prins, 2002).
Development of Analgesics
- Analgesic Compound Synthesis : Research in medicinal chemistry has included the synthesis of pyridine derivatives for potential use as analgesics. These studies involve exploring the chemical properties and potential therapeutic applications of these compounds (Radl, Hafner, Hezký, Krejčí, Proška, & Hajicek, 1999).
Phosphinoylmethyl Pyridine N-Oxides
- Innovative Ligand Development : The synthesis of pyridine N-oxides and their potential as ligands has been investigated. These compounds are significant for their potential use in coordination complexes with lanthanide salts, highlighting their potential utility in advanced materials science (Pailloux et al., 2013).
Catalytic Applications
- Water Oxidation Catalysts : Research has been conducted on the use of pyridine derivatives as catalysts in water oxidation processes. This area of study is crucial for the development of efficient and sustainable methods for oxygen evolution in chemical processes (Zong & Thummel, 2005).
Chemical Structure Analysis
- Structural Characterization : Structural characterization of pyridine derivatives has been a focus area, with studies aimed at understanding the molecular and crystal structures of these compounds. This research is vital for comprehending the physical and chemical properties of pyridine-based molecules (Park, Choi, Kwon, & Kim, 2016).
Mécanisme D'action
Orientations Futures
Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and play a significant role in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-8-5-10(6-9-13)14-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCPUBADUTPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)
![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)
![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)
![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3016146.png)

![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)
![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)
![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)
